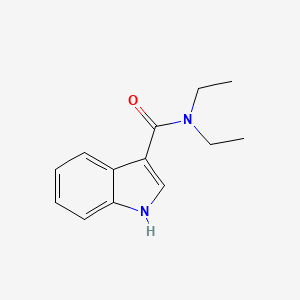
N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, also known as DMAT, is a chemical compound that has been studied for its potential applications in scientific research. DMAT is a thiazole-based compound that has been shown to have a number of interesting properties, including the ability to modulate certain biological pathways.
Mécanisme D'action
N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine works by binding to the ATP-binding site on Hsp90, which prevents the protein from functioning properly. This, in turn, leads to the degradation of a number of different client proteins that are dependent on Hsp90 for their stability. The exact mechanism by which N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine exerts its anti-inflammatory effects is not yet fully understood, but it is thought to involve the modulation of certain signaling pathways in immune cells.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been shown to have a number of interesting biochemical and physiological effects. In addition to its ability to inhibit the activity of Hsp90, N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been shown to have antioxidant properties and to modulate the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. In terms of its physiological effects, N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been shown to have anti-tumor effects in a number of different cancer cell lines, as well as anti-inflammatory effects in animal models of inflammatory disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine in scientific research is its specificity for Hsp90. Because Hsp90 is involved in the development and progression of many different types of cancer, N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has the potential to be a powerful tool in the fight against cancer. However, one of the limitations of using N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of different directions that future research on N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine could take. One area of research that is particularly promising is the development of N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine-based drugs for the treatment of cancer and other diseases. In addition, further research is needed to fully understand the mechanism by which N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine exerts its anti-inflammatory effects, as well as its effects on the metabolism of drugs and other xenobiotics. Finally, future research could also explore the use of N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine in combination with other drugs or therapies, in order to enhance its effectiveness and reduce any potential side effects.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been studied for its potential applications in a number of different areas of scientific research. One of the most promising areas of research is in the field of cancer biology. N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been shown to inhibit the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the development and progression of many different types of cancer. In addition, N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been shown to have anti-inflammatory properties, which could make it a useful tool in the study of inflammatory diseases.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c1-21-12-5-2-10(3-6-12)15-9-22-16(20-15)19-11-4-7-13(17)14(18)8-11/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDQOFAPBXCVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B3484537.png)

![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3484547.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine](/img/structure/B3484554.png)


![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-chlorobenzamide](/img/structure/B3484581.png)
![4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3484584.png)



![5-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)isophthalic acid](/img/structure/B3484625.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3484627.png)